(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene
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Overview
Description
(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene is a chiral organic compound characterized by the presence of two azido groups attached to an indene framework The compound’s stereochemistry is defined by the (1S,2R) configuration, indicating the spatial arrangement of its substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene typically involves the azidation of suitable precursors. One common method is the reaction of (1S,2R)-1,2-dibromo-2,3-dihydro-1H-indene with sodium azide in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by azido groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido groups can yield amines.
Substitution: The azido groups can participate in substitution reactions to form a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can react with the azido groups under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the indene framework.
Reduction: Amino derivatives.
Substitution: Functionalized indene derivatives with various substituents.
Scientific Research Applications
(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene involves the reactivity of its azido groups. These groups can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles. This reactivity is exploited in various applications, including the synthesis of complex molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1,2-Diazido-2,3-dihydro-1H-indene: The enantiomer of the compound with opposite stereochemistry.
1,2-Diazido-1H-indene: Lacks the dihydro component and has different reactivity.
1,2-Diazido-2,3-dihydro-1H-naphthalene: Similar structure but with a naphthalene framework.
Uniqueness
(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene is unique due to its specific stereochemistry and the presence of two azido groups. This combination of features makes it particularly useful in stereoselective synthesis and applications requiring precise spatial arrangement of functional groups.
Properties
IUPAC Name |
(1S,2R)-1,2-diazido-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-14-12-8-5-6-3-1-2-4-7(6)9(8)13-15-11/h1-4,8-9H,5H2/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPUHPXLBBTVAI-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N=[N+]=[N-])N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)N=[N+]=[N-])N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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